molecular formula C15H17ClN4O2S B6459301 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline CAS No. 2549028-69-3

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline

Cat. No.: B6459301
CAS No.: 2549028-69-3
M. Wt: 352.8 g/mol
InChI Key: MLCNJCUTAORIFT-UHFFFAOYSA-N
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Description

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoxaline core substituted with a chloro group at the 6-position and a piperazine ring bearing a cyclopropanesulfonyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Piperazine Substitution: The piperazine ring can be introduced via nucleophilic substitution reactions, where the quinoxaline core reacts with piperazine under basic conditions.

    Cyclopropanesulfonylation: Finally, the cyclopropanesulfonyl group can be attached to the piperazine ring using cyclopropanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the quinoxaline core or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alkoxides, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring or the sulfonyl group.

    Reduction: Reduced forms of the quinoxaline core or the sulfonyl group.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound, known for its biological activity and versatility in chemical synthesis.

    6-chloroquinoxaline: Similar structure but lacks the piperazine and cyclopropanesulfonyl groups.

    2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline: Similar structure but lacks the chloro group at the 6-position.

Uniqueness

6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline is unique due to the presence of both the chloro group and the cyclopropanesulfonyl-substituted piperazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S/c16-11-1-4-13-14(9-11)17-10-15(18-13)19-5-7-20(8-6-19)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCNJCUTAORIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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